N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a piperazine-based ethanediamide derivative characterized by a 2-fluorophenyl-substituted piperazine ring, a furan-2-yl ethyl chain, and a 4-methoxyphenylmethyl ethanediamide moiety. The structural complexity of this compound, including its fluorophenyl and furan substituents, suggests tailored receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-34-20-10-8-19(9-11-20)17-28-25(32)26(33)29-18-23(24-7-4-16-35-24)31-14-12-30(13-15-31)22-6-3-2-5-21(22)27/h2-11,16,23H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFCLTDGTTXSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, primarily neurotransmitter receptors. This article explores its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a piperazine ring, a furan moiety, and methoxy and fluorophenyl substituents. The molecular formula is , with a molecular weight of 438.5 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H26FN4O4 |
| Molecular Weight | 438.5 g/mol |
| LogP | 1.577 |
| Polar Surface Area | 52.58 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Interaction with Neurotransmitter Receptors
One of the primary biological activities of this compound is its interaction with serotonin (5-HT) and dopamine (D) receptors. These interactions are crucial for modulating neurotransmission pathways that influence mood, cognition, and behavior. The compound's ability to bind to these receptors suggests potential applications in treating neurological disorders such as depression and schizophrenia .
Antibacterial Activity
Recent studies have indicated that similar compounds exhibit antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, derivatives related to the compound have shown minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against these pathogens . While specific data on this compound's antibacterial efficacy is limited, its structural analogs indicate a promising potential for further exploration in this area.
Study 1: Neuropharmacological Effects
In a study investigating the neuropharmacological effects of piperazine derivatives, compounds structurally similar to N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide were assessed for their binding affinity to serotonin receptors. The results demonstrated significant receptor binding activity, suggesting that modifications in the piperazine structure can enhance therapeutic efficacy against mood disorders .
Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of piperazine derivatives against multi-drug resistant strains. The study found that certain modifications led to enhanced activity against S. aureus, indicating that the introduction of specific substituents can improve the biological profile of these compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent due to its ability to interact with various biological targets:
- Equilibrative Nucleoside Transporters (ENTs) : Preliminary studies indicate that compounds similar to N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide may inhibit ENTs, which are implicated in cancer and viral infections. Modifications in the piperazine and furan groups can enhance selectivity towards different ENT subtypes, offering avenues for targeted therapies in oncology and virology.
Neuropharmacology
The compound's structure suggests it may serve as a ligand for various neurotransmitter receptors. This property could lead to applications in treating neurological disorders by modulating neurotransmitter release and receptor sensitivity .
Chemical Synthesis
Due to its complex structure, this compound can act as a building block for synthesizing more intricate molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in organic synthesis.
Case Study 1: ENTs Inhibition
Research has shown that derivatives of this compound exhibit significant inhibitory effects on ENTs. For instance, modifications to the piperazine ring have been linked to increased selectivity and potency against specific ENT subtypes. This suggests potential therapeutic applications in treating diseases where nucleoside metabolism is disrupted.
Case Study 2: Neurotransmitter Modulation
Studies exploring the interaction of this compound with serotonin receptors have indicated that it may enhance serotonin signaling pathways. This could have implications for developing treatments for depression and anxiety disorders .
Comparison with Similar Compounds
Structural Comparison
The target compound shares core features with several piperazine-based derivatives (Table 1). Key structural variations include:
- Substituents on the piperazine ring : The 2-fluorophenyl group distinguishes it from analogs like N-(4-methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (), which has a 4-methylbenzoyl group.
- Linker and terminal groups : The ethanediamide linker and furan-2-yl ethyl chain contrast with compounds such as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (), which features a nitrobenzamide-pyridyl terminus.
- Crystallographic data: The monoclinic crystal structure (P21/n space group, β = 108.5°) of the nitrobenzamide analog () highlights conformational rigidity compared to the more flexible ethanediamide linker in the target compound.
Table 1: Structural Comparison of Piperazine Derivatives
*Calculated based on molecular formulas.
Pharmacological and Binding Properties
While direct data for the target compound are lacking, inferences can be drawn from analogs:
- Receptor affinity : The 2-fluorophenyl group is associated with enhanced serotonin receptor (5-HT1A/2A) binding, as seen in related fluorophenyl-piperazine derivatives .
- Metabolic stability : The ethanediamide linker is less prone to hydrolysis than ester or amide groups in compounds like 3h (), which contains a methanesulphonate group.
Q & A
Q. What are the key synthetic pathways for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide?
The synthesis typically involves multi-step organic reactions, including:
- Piperazine ring formation : Alkylation or substitution reactions to introduce the 2-fluorophenyl group to the piperazine core .
- Amide coupling : Reaction of the intermediate amine with ethanediamide derivatives under carbodiimide-mediated conditions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures . Yields range from 45–65% depending on solvent choice and reaction time optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR (¹H/¹³C) : To confirm substitution patterns on the piperazine and furan rings (e.g., δ ~6.3–7.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₉FN₄O₃: 501.2245) .
- IR spectroscopy : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
Q. What solubility challenges arise during experimental handling?
The compound exhibits poor aqueous solubility (<0.1 mg/mL in PBS) due to its hydrophobic aryl and piperazine groups. Common strategies include:
- Use of DMSO or DMF as stock solvents .
- Formulation with cyclodextrins or surfactants (e.g., Tween-80) for in vitro assays .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
Optimization strategies involve:
- Catalyst screening : Pd/C or Ni catalysts for selective piperazine alkylation, reducing halogenated byproducts .
- Temperature control : Maintaining reactions at 0–5°C during amide coupling to prevent racemization .
- Microwave-assisted synthesis : Reducing reaction times (e.g., from 24 hrs to 4 hrs) for steps like furan-ethylamine coupling .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptor affinities) can be addressed via:
- Radioligand displacement assays : Using [³H]ketanserin for 5-HT₂A receptor studies and [³H]spiperone for D₂ receptor profiling .
- Molecular docking : Computational modeling (AutoDock Vina) to compare binding poses with structurally analogous compounds .
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
SAR studies focus on:
- Piperazine modifications : Comparing 2-fluorophenyl vs. 4-fluorophenyl substituents to assess impact on receptor selectivity .
- Furan vs. thiophene substitution : Evaluating heterocycle effects on metabolic stability (e.g., CYP3A4 degradation rates) .
- Methoxyphenyl group removal : Testing truncated analogs to identify essential pharmacophores .
Q. What analytical approaches validate structural integrity in polymorphic forms?
Polymorphism is assessed via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
